3-(3,4-Dimethylphenyl)-4'-thiomethylpropiophenone
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Overview
Description
3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a propiophenone core with a 3,4-dimethylphenyl group and a thiomethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,4-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone.
Thiomethylation: The next step involves the introduction of the thiomethyl group. This can be achieved by reacting the intermediate ketone with a thiomethylating agent such as methylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)-2-propanone: Similar structure but lacks the thiomethyl group.
4’-Methylthioacetophenone: Contains a thiomethyl group but differs in the position of the substituents.
3,4-Dimethylacetophenone: Lacks the thiomethyl group and has a simpler structure.
Uniqueness
3-(3,4-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the 3,4-dimethylphenyl and thiomethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-5,7-10,12H,6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAPBFDUCHTEJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644836 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-11-8 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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